molecular formula C11H14FNO B11902703 6-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

6-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B11902703
M. Wt: 195.23 g/mol
InChI Key: FPLFKUYUTHJOHE-UHFFFAOYSA-N
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Description

6-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound with the molecular formula C11H14FNO. This compound is part of the tetrahydronaphthalene family, which is known for its diverse applications in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 6-fluoro-1-tetralone.

    Reduction: The carbonyl group of the intermediate is reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as LiAlH4 or NaBH4 are employed.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used.

Major Products

The major products formed from these reactions include nitroso derivatives, secondary amines, and substituted naphthalenes.

Scientific Research Applications

6-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies related to receptor binding and enzyme inhibition.

Mechanism of Action

The mechanism of action of 6-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets such as neurotransmitter receptors. The compound can modulate receptor activity, leading to changes in cellular signaling pathways. This modulation is crucial for its potential therapeutic effects in treating neurological disorders.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
  • 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
  • 6-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-one

Uniqueness

6-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the presence of both fluorine and methoxy groups, which contribute to its distinct chemical properties and biological activities. The combination of these functional groups enhances its potential as a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

6-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H14FNO/c1-14-11-6-8-7(5-9(11)12)3-2-4-10(8)13/h5-6,10H,2-4,13H2,1H3

InChI Key

FPLFKUYUTHJOHE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CCCC(C2=C1)N)F

Origin of Product

United States

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